molecular formula C13H10N4O2S B1389510 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1177296-53-5

6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1389510
CAS RN: 1177296-53-5
M. Wt: 286.31 g/mol
InChI Key: HVPJRVFATLISNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it useful in a range of research areas.

Mechanism of Action

The exact mechanism of action of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in lab experiments is its unique chemical structure, which allows for specific interactions with target molecules. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine. For example, further studies could explore the compound's potential as a therapeutic agent for cancer, inflammation, and other diseases. Additionally, research could focus on understanding the compound's mechanism of action and identifying specific target molecules. Finally, future studies could investigate the potential applications of 6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine in other areas of scientific research, such as drug discovery and development.

properties

IUPAC Name

6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-17(19)10-1-2-11-12(7-10)20-13(16-11)15-8-9-3-5-14-6-4-9/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPJRVFATLISNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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